![molecular formula C6H4BrN3 B1342952 7-Bromo-1H-benzo[d][1,2,3]triazole CAS No. 1064721-11-4](/img/structure/B1342952.png)
7-Bromo-1H-benzo[d][1,2,3]triazole
Overview
Description
7-Bromo-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . It is a derivative of benzo[d][1,2,3]triazole, where a bromine atom is substituted at the 7th position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1H-benzo[d][1,2,3]triazole typically involves the bromination of benzo[d][1,2,3]triazole. One common method is the reaction of benzo[d][1,2,3]triazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 7-azido-1H-benzo[d][1,2,3]triazole, while oxidation with hydrogen peroxide can produce this compound-5-oxide .
Scientific Research Applications
7-Bromo-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with bromine atom substitution on the benzotriazole ring, which is known for its diverse applications in chemistry, biology, and materials science.
Scientific Research Applications
This compound serves as a versatile building block in scientific research, finding applications across various disciplines.
Chemistry
- Building Block for Synthesis It is used as an intermediate in the synthesis of complex molecules. Its unique structure allows it to act as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with potential therapeutic applications.
Biology
- Antimicrobial Agent It is investigated for its potential as an antimicrobial agent.
- Enzyme Inhibition It may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors in biological systems.
Medicine
- Therapeutic Properties It is explored for potential therapeutic properties, including anticancer and antiviral activities.
- Antiviral Activity Derivatives of this compound may possess antiviral properties, showing activity against specific RNA viruses by inhibiting viral polymerases, suggesting potential applications in antiviral drug development.
Industry
- Materials Development It is utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Substitution Reactions The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
- Common Reagents : Nucleophilic substitution can be achieved using reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
- Oxidation and Reduction The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
- Oxidation : Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.
- Reduction : Reagents such as sodium borohydride or lithium aluminum hydride can be used for reduction.
Use as Amide Bioisostere
Mechanism of Action
The mechanism of action of 7-Bromo-1H-benzo[d][1,2,3]triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The bromine atom can enhance the compound’s binding affinity to these targets, leading to increased potency. The exact pathways involved vary depending on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d][1,2,3]triazole: The parent compound without the bromine substitution.
4-Bromo-1H-benzo[d][1,2,3]triazole: A regioisomer with the bromine atom at the 4th position.
5-Bromo-1H-benzo[d][1,2,3]triazole: Another regioisomer with the bromine atom at the 5th position
Uniqueness
7-Bromo-1H-benzo[d][1,2,3]triazole is unique due to the specific position of the bromine atom, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other brominated benzo[d][1,2,3]triazoles .
Biological Activity
7-Bromo-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a bromine atom at the 7th position of the benzo[d][1,2,3]triazole ring, which enhances its electrophilic properties and binding affinity to various biological targets. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The bromine atom enhances its binding affinity, allowing it to inhibit or modulate the activity of specific molecular targets. The compound's mechanism can vary depending on the biological context but generally involves:
- Enzyme Inhibition : The triazole ring interacts with metal ions and other biomolecules, influencing various biochemical pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and potentially leading to therapeutic effects .
Biological Activities
This compound exhibits a range of biological activities including:
- Anticancer Activity : Several studies have reported its potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines by enhancing caspase-3 activity and causing cell cycle arrest .
- Antimicrobial Properties : The compound has demonstrated antimicrobial and antifungal activities, making it a candidate for drug development against infections.
- Neuroprotective Effects : Research indicates potential neuroprotective effects through modulation of neuroinflammatory pathways .
Anticancer Studies
A study evaluated the effects of this compound on breast cancer cells (MDA-MB-231). The results indicated:
- Apoptosis Induction : At concentrations of 10 µM, the compound increased caspase-3 activity by 1.33–1.57 times compared to control.
- Cell Cycle Arrest : Significant G2/M phase arrest was observed at concentrations as low as 2.5 µM .
Antimicrobial Studies
In another investigation focusing on antimicrobial properties:
- Inhibition Zones : The compound exhibited significant inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL.
- Comparative Analysis : Its efficacy was compared with standard antibiotics like vancomycin and linezolid, showing comparable or superior activity .
Data Tables
Biological Activity | Test System | Concentration | Effect |
---|---|---|---|
Anticancer | MDA-MB-231 | 10 µM | Increased caspase-3 activity (1.33–1.57x) |
2.5 µM | G2/M phase arrest | ||
Antimicrobial | Various Bacteria | 0.5 - 5 µg/mL | Significant inhibition zones |
Properties
IUPAC Name |
4-bromo-2H-benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJANJSHTMOQOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617193 | |
Record name | 4-Bromo-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1064721-11-4 | |
Record name | 4-Bromo-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1H-1,2,3-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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